molecular formula C16H15ClN2O3S B6450958 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549028-40-0

2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450958
CAS No.: 2549028-40-0
M. Wt: 350.8 g/mol
InChI Key: PBIQGRUPEPABAW-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C16H15ClN2O3S and its molecular weight is 350.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.0491912 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The primary target of 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is believed to be the ATP-sensitive potassium (K_ATP) channels. These channels play a crucial role in regulating cellular membrane potential and are involved in various physiological processes, including insulin secretion, muscle contraction, and neuronal activity .

Mode of Action

This compound interacts with the K_ATP channels by binding to the sulfonylurea receptor (SUR) subunit. This binding inhibits the channel’s activity, leading to membrane depolarization. In pancreatic beta cells, this depolarization triggers the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration promotes the exocytosis of insulin-containing vesicles .

Biochemical Pathways

The inhibition of K_ATP channels by this compound affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, the compound’s action results in the inhibition of K_ATP channels, leading to membrane depolarization and subsequent cellular responses. At the cellular level, this results in increased insulin secretion in pancreatic beta cells, enhanced muscle contraction in smooth muscle cells, and altered neuronal excitability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the compound’s action, efficacy, and stability. For instance:

This comprehensive understanding of the mechanism of action of 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione highlights its potential therapeutic applications and the importance of considering environmental factors in its use.

: Information synthesized from various sources.

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-3-18-13-6-4-5-7-15(13)23(21,22)19(16(18)20)14-10-12(17)9-8-11(14)2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIQGRUPEPABAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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